molecular formula C8H12O3 B6218957 methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers CAS No. 2743442-45-5

methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6218957
CAS No.: 2743442-45-5
M. Wt: 156.2
InChI Key:
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Description

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate, a mixture of diastereomers, is a chemical compound belonging to the cyclobutane ester family. This compound has garnered attention in various fields of research due to its unique structural features and potential applications. The mixture of diastereomers refers to the presence of different spatial arrangements of atoms within the molecule, which can influence its chemical behavior and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is typically synthesized through an aldol condensation reaction between cyclobutanone and methyl acetoacetate. This reaction is usually carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The general reaction scheme is as follows:

    Aldol Condensation: Cyclobutanone reacts with methyl acetoacetate in the presence of a base to form the desired product.

    Separation of Diastereomers: The resulting mixture is then separated into its diastereomers using chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although it is primarily used for research purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate exerts its effects depends on the specific reactions it undergoes. Generally, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The pathways involved include:

    Enzyme Inhibition or Activation: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, influencing cellular signaling pathways.

    Chemical Modifications: The compound can undergo chemical modifications that alter its activity and interactions with other molecules.

Comparison with Similar Compounds

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane esters and related compounds:

    Cyclobutanone Derivatives: These compounds share the cyclobutane ring structure but differ in their functional groups.

    Methyl Acetoacetate Derivatives: These compounds have similar ester groups but different ring structures.

    Other Cyclobutane Esters: Compounds like methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate, which have different substituents on the cyclobutane ring.

Similar Compounds

  • Cyclobutanone
  • Methyl acetoacetate
  • Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

These compounds highlight the unique structural features and reactivity of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

2743442-45-5

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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